9-Amino minocycline hydrochloride

Antimicrobial Resistance Combination Therapy Tet(X4) Inactivation

Sourcing high-purity 9-amino minocycline hydrochloride with validated impurity profiles is critical for tigecycline API manufacturing, where uncharacterized impurities compromise synthetic yields and ANDA regulatory compliance. This compound is the non-substitutable, immediate precursor for final-step tigecycline acylation. • Essential tigecycline intermediate-enables patented high-yielding routes (>90% yield) for streamlined API synthesis. • Certified Tigecycline EP Impurity B (HCl) reference standard-supports HPLC method validation, ANDA filing, and QC release per EP/USP monographs. • Supplied with full characterization data; available in research to bulk quantities with secure global logistics.

Molecular Formula C23H29ClN4O7
Molecular Weight 508.956
CAS No. 149934-21-4
Cat. No. B565799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino minocycline hydrochloride
CAS149934-21-4
Synonyms(4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide Hydrochloride;  [4S-(4α,4aα,5aα,12aα)]-9-Amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,1
Molecular FormulaC23H29ClN4O7
Molecular Weight508.956
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl
InChIInChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1
InChIKeyMQRUQMWLTBRONP-KBTHSJHISA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





9-Amino Minocycline HCl Overview


9-Amino minocycline hydrochloride (CAS 149934-21-4) is a semi-synthetic tetracycline derivative and a pivotal intermediate in the synthesis of tigecycline, a third-generation glycylcycline antibiotic [1]. As the immediate precursor to tigecycline, it is formed via nitration and subsequent reduction of the parent molecule, minocycline [2]. This compound is also recognized as a primary metabolite of tigecycline and a key pharmacopeial impurity standard, Tigecycline EP Impurity B (HCl) [3]. While it shares the core tetracycline structure and mechanism of action—binding to the 30S ribosomal subunit—its unique 9-amino substitution fundamentally alters its biological profile, differentiating it from both its parent, minocycline, and its downstream product, tigecycline [1].

Intermediate Direct precursor for tigecycline synthesis 9-amino substitution required for acylation
Reference Standard EP Impurity B / USP Related Compound B for tigecycline Defined identity for analytical method validation
Research Tool Synergy studies overcoming tigecycline resistance Weak standalone activity; specific synergy mechanism

Why 9-Amino Minocycline HCl Is Irreplaceable


Generic substitution of 9-amino minocycline hydrochloride with other tetracycline analogs or minocycline derivatives is not scientifically valid due to its unique dual identity as both a key synthetic precursor and a defined pharmacopeial reference standard. Unlike minocycline, which is a broad-spectrum antibiotic, or tigecycline, a potent anti-MRSA agent, 9-amino minocycline hydrochloride exhibits weak standalone antibacterial activity [1] but demonstrates a powerful and specific synergistic interaction with tigecycline against resistant strains [2]. Furthermore, its precise purity and impurity profile are non-negotiable for tigecycline manufacturing and quality control; substituting with a different minocycline derivative would introduce an entirely different chemical entity, rendering analytical methods and regulatory compliance invalid. The following quantitative evidence underscores these critical points of differentiation.

Synthetic role Minocycline or other tetracyclines cannot replace the 9-amino intermediate in the tigecycline synthetic route; acylation requires this specific precursor.
Analytical identity Different impurity profiles and retention behavior mean generic minocycline derivatives cannot serve as EP/USP reference standards for tigecycline QC.
Resistance synergy The reported biofilm/ATP-dependent synergy with tigecycline against tet(X4)-positive E. coli is not established for other minocycline analogs.

9-Amino Minocycline HCl: Evidence of Differentiation


Tigecycline Synergy Against Resistant E. coli

In a direct head-to-head study using the checkerboard assay method, 9-amino minocycline (9-AMC) was evaluated for its ability to restore the sensitivity of tigecycline against tet(X4)-positive, tigecycline-resistant Escherichia coli [1]. While the standalone MIC of 9-AMC against E. coli is weak (32 µg/mL) , the combination of 9-AMC with tigecycline resulted in a synergistic antibacterial effect [1]. The study further elucidated that this synergy arises from 9-AMC's ability to inhibit the biofilm formation and reduce intracellular ATP levels in the resistant bacteria, mechanisms not observed with tigecycline alone [1].

Tigecycline Synergy
Reported
Combination effective vs. tigecycline alone
Reported synergistic combination effect; inhibits biofilm and reduces ATP in resistant strain
Checkerboard assay; tet(X4)-positive E. coli; standalone MIC 32 µg/mL
Antimicrobial Resistance Combination Therapy Tet(X4) Inactivation

Essential Precursor for Tigecycline Synthesis

9-Amino minocycline is not an interchangeable intermediate; it is the direct and essential precursor for the synthesis of tigecycline, a last-resort glycylcycline antibiotic [1]. Unlike minocycline, which cannot be directly acylated to produce tigecycline, the 9-amino group is specifically required for the final step of tigecycline synthesis: acylation with N-tert-butylglycyl chloride [2]. A recently developed, environmentally friendly synthesis pathway uses 9-amino minocycline as the key starting material, achieving a final tigecycline yield of 42.2% and a purity of 99.87% [1].

Precursor Yield & Purity
Class-level
42.2% yield, 99.87% purity in final tigecycline
Direct precursor performance confirmed in synthesis
Water-based acylation; minocycline cannot be directly used
Medicinal Chemistry Process Chemistry Synthetic Route

Pharmacopeial Impurity and Metabolite Standard

9-Amino minocycline hydrochloride is officially recognized and cataloged as Tigecycline EP Impurity B (HCl) and Tigecycline USP Related Compound B [1]. This is in stark contrast to minocycline or other 9-substituted derivatives (e.g., 9-nitro minocycline), which have different chemical identities and impurity profiles. As a reference standard, it is used to develop and validate analytical methods (e.g., HPLC) for tigecycline drug substance and product quality control [2].

Pharmacopeial Identity
Reported
EP Impurity B (HCl) / USP Related Compound B
Defined reference standard for tigecycline analytical methods
Distinct CAS and molecular formula vs. minocycline
Analytical Chemistry Quality Control Reference Standards

Analytical and Physical Properties

For procurement and laboratory handling, the physical and analytical specifications of 9-amino minocycline hydrochloride are well-defined and differ significantly from its structural relatives. Commercial sources provide a melting point range of 215-218°C and a specific optical rotation of -167.2° (c=0.25, 2M HCl), offering clear identity and purity benchmarks . Unlike the relatively stable minocycline, this compound is hygroscopic and requires more stringent storage conditions (2-8°C under an inert atmosphere) to prevent degradation, a critical consideration for long-term research use .

Physical Properties
Data to verify
mp 215–218°C; [α] -167.2° (c=0.25, 2M HCl)
Identity benchmarks may support handling and quality checks
Reported in supplier documentation; independent verification advised
Analytical Characterization Chemical Stability Storage Conditions

Applications of 9-Amino Minocycline HCl


Critical Intermediate for Tigecycline Synthesis

This compound is the essential building block for the final-step acylation to produce tigecycline. Its procurement is non-negotiable for any chemical development or manufacturing process aiming to produce tigecycline, as it is the immediate and necessary precursor [1]. Any alternative synthetic route would ultimately require this intermediate. Its high purity is critical for achieving acceptable final yields and product quality in antibiotic manufacturing.

Research Tool for Overcoming Tigecycline Resistance

Research groups focused on antimicrobial resistance (AMR) and combination therapy procure this compound to study its unique synergistic effect with tigecycline. Its ability to restore sensitivity in tet(X4)-positive, tigecycline-resistant *E. coli* [2] makes it a valuable tool for mechanistic studies on resistance reversal, enzyme inhibition, and the development of novel adjuvant therapies that could salvage the clinical utility of tigecycline.

Certified Reference Standard for Tigecycline Analysis

Analytical laboratories and pharmaceutical quality control units rely on this compound, certified as Tigecycline EP Impurity B (HCl), for the development and validation of HPLC and other analytical methods [3]. It is essential for monitoring the purity of tigecycline drug substances and finished products, ensuring compliance with major pharmacopeial standards (EP, USP). Its defined identity allows for accurate impurity profiling and method transfer.

Tetracycline Structure-Activity Relationship Research

Academic and industrial medicinal chemistry groups use 9-amino minocycline as a key comparator molecule to understand the impact of 9-position substitutions on the tetracycline scaffold. By comparing its biological activity (weak standalone antibacterial effect) to that of minocycline and tigecycline, researchers can elucidate the structural features required for potent ribosomal binding and evasion of common resistance mechanisms [4].

Application
Selection Property
Validation Focus
Tigecycline synthesis
Precursor identity and purity
Final-step acylation efficiency and product quality
Antimicrobial resistance mechanism studies
Synergy with tigecycline against tet(X4)-positive strains
Biofilm and ATP endpoint assays
Tigecycline QC (EP/USP)
Certified impurity standard identity
HPLC method validation and impurity profiling
Tetracycline SAR research
9-position substitution comparison
Ribosomal binding and resistance mechanism analysis

Technical Documentation Hub

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